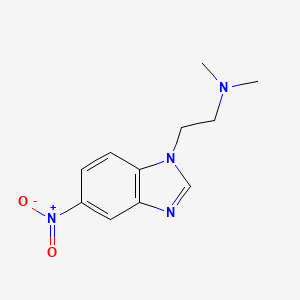![molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6](/img/structure/B2667209.png)
2-[(4-Fluorophenyl)sulfonyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorophenyl)sulfonyl]ethanol” is a chemical compound with the CAS Number: 28122-13-6 . It has a molecular weight of 204.22 and its linear formula is C8H9FO3S . The compound is typically a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)sulfonyl]ethanol” is represented by the linear formula C8H9FO3S . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Fluorination and Functional Group Transformation
Research highlights the utility of sulfonyl fluorides for the efficient fluorination of diverse classes of alcohols, with 2-[(4-Fluorophenyl)sulfonyl]ethanol serving as a key intermediate in these transformations. Machine learning has been utilized to map the intricate reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This demonstrates the compound's critical role in the development of novel fluorination methodologies, significantly contributing to the synthesis of fluorinated compounds which are of interest due to their pharmacological and agrochemical properties (Nielsen et al., 2018).
Carbohydrate Chemistry
2-[(4-Fluorophenyl)sulfonyl]ethanol has been utilized in the synthesis of a protected glycosyl donor, showcasing its importance in carbohydrate chemistry. The protective group derived from this compound, termed Fsec, has been designed, synthesized, and evaluated for its efficiency in protecting hydroxyl groups during the synthesis of complex carbohydrates. Its stability under various conditions and ease of removal under mild basic conditions without affecting acidic conditions highlight its utility in the synthesis of glycosides, an essential class of biological molecules (Spjut et al., 2010).
Environmental Studies
The compound finds indirect relevance in environmental science, particularly in the study of perfluorinated chemicals in the atmosphere. While 2-[(4-Fluorophenyl)sulfonyl]ethanol itself is not directly studied, research on related fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols (PFASs) provides insights into the atmospheric concentrations, transport, and fate of fluorinated compounds. These studies contribute to understanding the environmental impact of fluorinated compounds, their long-range transport, and accumulation in remote areas (Shoeib et al., 2006).
Safety And Hazards
The safety information for “2-[(4-Fluorophenyl)sulfonyl]ethanol” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is labeled with the GHS06 pictogram and the signal word "Danger" .
Orientations Futures
One of the papers retrieved suggests that the Fsec group in “2-[(4-Fluorophenyl)sulfonyl]ethanol” has potential to be used to protect glycosyl donors intended for solid-phase synthesis of glycoconjugates . This indicates a possible future direction for the use of this compound in the field of organic synthesis .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOMEFZYUQRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfonyl]ethanol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)
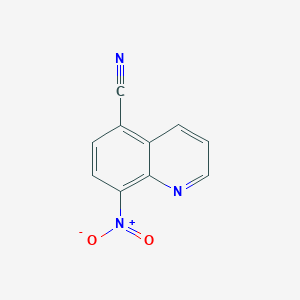
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
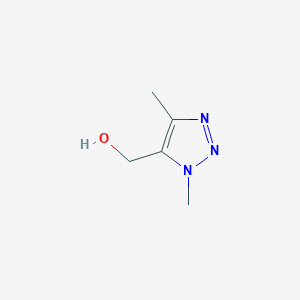
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
methanamine](/img/structure/B2667142.png)
![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)
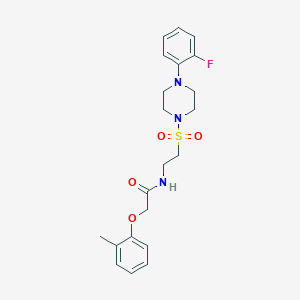
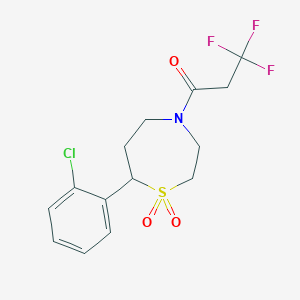
![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)
